REACTION_CXSMILES
|
[N:1]1([CH2:7][CH2:8][NH:9][C:10]([C:12]2[NH:13][C:14]([CH:18]=[C:19]3[C:27]4[C:26]([Cl:28])=[N:25][CH:24]=[N:23][C:22]=4[NH:21][C:20]3=[O:29])=[C:15]([CH3:17])[CH:16]=2)=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:30][C:31]1[CH:32]=[C:33]([NH2:38])[CH:34]=[CH:35][C:36]=1[F:37].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CN1CCCC1=O>COCCOCCOC>[ClH:28].[N:1]1([CH2:7][CH2:8][NH:9][C:10]([C:12]2[NH:13][C:14]([CH:18]=[C:19]3[C:27]4[C:26]([NH:38][C:33]5[CH:34]=[CH:35][C:36]([F:37])=[C:31]([Cl:30])[CH:32]=5)=[N:25][CH:24]=[N:23][C:22]=4[NH:21][C:20]3=[O:29])=[C:15]([CH3:17])[CH:16]=2)=[O:11])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:2.3,6.7|
|
Name
|
5-(4-chloro-6-oxo-6,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-ylidenemethyl)-4-methyl-1H-pyrrole-2-carboxylic acid (2-morpholin-4-yl-ethyl)amide
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCNC(=O)C=1NC(=C(C1)C)C=C1C(NC=2N=CN=C(C21)Cl)=O
|
Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)N
|
Name
|
|
Quantity
|
10.1 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase HPLC
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetonitrile and freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCOCC1)CCNC(=O)C=1NC(=C(C1)C)C=C1C(NC=2N=CN=C(C21)NC2=CC(=C(C=C2)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |